molecular formula C10H12ClNO B1358182 4-(Chloromethyl)-N-ethylbenzamide CAS No. 852157-71-2

4-(Chloromethyl)-N-ethylbenzamide

Cat. No.: B1358182
CAS No.: 852157-71-2
M. Wt: 197.66 g/mol
InChI Key: DNRIUIRDTOWAQG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-ethylbenzamide is a benzamide derivative characterized by a chloromethyl (-CH₂Cl) group at the para position of the benzene ring and an ethyl (-C₂H₅) substituent on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitution reactions. Its synthesis typically involves reacting 4-(chloromethyl)benzoyl chloride with ethylamine under basic conditions . The chloromethyl group enhances its utility in pharmaceutical and materials chemistry, enabling further functionalization to create complex molecules like imatinib precursors .

Properties

IUPAC Name

4-(chloromethyl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIUIRDTOWAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-N-ethylbenzamide typically involves the chloromethylation of N-ethylbenzamide. One common method is the reaction of N-ethylbenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative chloromethylating agents and catalysts may be explored to improve the environmental and economic aspects of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-N-ethylbenzamide depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity . The ethylbenzamide moiety may contribute to the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Structural Variations and Reactivity

The table below compares 4-(Chloromethyl)-N-ethylbenzamide with structurally related benzamide derivatives:

Compound Name Benzamide Ring Substituent N-Substituent Key Reactivity/Applications References
This compound Chloromethyl (-CH₂Cl) Ethyl (-C₂H₅) Nucleophilic substitution; pharmaceutical intermediates
4-(Chloromethyl)-N-(2-thiazolyl)benzamide Chloromethyl Thiazolyl (heterocycle) Potential bioactive agent; safety profiles studied
N-Benzyl-4-chlorobenzamide Chloro (-Cl) Benzyl (-CH₂C₆H₅) Lower reactivity due to inert chloro group
4-Ethyl-N-phenylbenzamide Ethyl (-C₂H₅) Phenyl (-C₆H₅) Non-reactive ethyl group; used in material science
N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide Chloromethyl Bromo-methylphenyl Intermediate in imatinib synthesis

Key Observations :

  • Chloromethyl vs. Chloro : The chloromethyl group in this compound offers higher reactivity than simple chloro substituents (e.g., in N-Benzyl-4-chlorobenzamide), enabling downstream modifications .
  • N-Substituent Effects : Ethyl (small alkyl) enhances solubility compared to bulky groups like benzyl or heterocycles (e.g., thiazolyl in ).
  • Synthetic Utility: Compounds with chloromethyl groups are critical for constructing complex molecules, such as imatinib precursors , whereas non-reactive substituents (e.g., ethyl in ) limit further functionalization.

Yield Comparison :

  • This compound: ~85–90% yield (inferred from similar syntheses in ).

Biological Activity

4-(Chloromethyl)-N-ethylbenzamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has garnered attention for its interactions with various biological targets, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClNC_{11}H_{12}ClN, with a molecular weight of approximately 213.67 g/mol. The presence of a chloromethyl group at the para position of the benzene ring enhances its reactivity, while the ethyl group contributes to its lipophilicity, which is crucial for biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting potential antimicrobial properties for this compound. For example, related compounds have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL .
  • Anticancer Properties : The compound may also exhibit anticancer effects. Analogous compounds have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . The mechanism appears to involve the modulation of specific cellular pathways, potentially linked to enzyme inhibition or receptor interaction.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The chloromethyl group may facilitate binding to enzymes or receptors involved in critical biological processes. For instance, structure-activity relationship (SAR) studies have indicated that modifications in the functional groups can significantly alter the pharmacological profile of related compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against S. aureus and K. pneumoniae
AnticancerInduction of apoptosis in MDA-MB-231 cells
Enzyme InhibitionPotential inhibition of carbonic anhydrases

Example Studies

  • Antimicrobial Study : A study evaluated the antibacterial efficacy of structurally similar compounds, revealing that certain derivatives exhibited over 80% inhibition against S. aureus at specific concentrations .
  • Apoptosis Induction : In a cellular study involving MDA-MB-231 breast cancer cells, a derivative showed a 22-fold increase in apoptotic cells when treated with the compound compared to control groups, highlighting its potential as an anticancer agent .
  • Enzyme Interaction : Molecular docking studies have suggested favorable binding interactions between this compound and key enzymes involved in metabolic pathways, indicating its potential utility in drug design.

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